molecular formula C25H29NO12S B8232464 Methyl (Phenyl 5-Acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-beta-D-glycero-D-galacto-2-nonulopyranosid)onate

Methyl (Phenyl 5-Acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-beta-D-glycero-D-galacto-2-nonulopyranosid)onate

Cat. No.: B8232464
M. Wt: 567.6 g/mol
InChI Key: CVMYPHWPKCZUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Phenyl 5-Acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-beta-D-glycero-D-galacto-2-nonulopyranosid)onate is a sialic acid derivative characterized by a unique combination of functional groups and protective modifications. Its structure includes:

  • 5-Acetamido group: Enhances stability and influences intermolecular interactions.
  • 7,8,9-tri-O-acetyl groups: Improve solubility in organic solvents and protect hydroxyl groups during synthesis .
  • 5-N,4-O-carbonyl bridge: Stabilizes the ring conformation and modulates reactivity .
  • 2-Thio-phenyl glycosidic bond: Increases resistance to enzymatic hydrolysis compared to oxygen-linked glycosides .

This compound is typically synthesized via glycosylation reactions using thioglycoside donors, with yields ranging from 55% to 87% depending on the protecting group strategy and coupling partners . Its applications span glycobiology, particularly in studying sialidase-resistant glycoconjugates and glycan-mediated pathogen interactions .

Properties

IUPAC Name

methyl 3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO12S/c1-13(27)26-20-18(37-24(26)32)11-25(23(31)33-5,39-17-9-7-6-8-10-17)38-22(20)21(36-16(4)30)19(35-15(3)29)12-34-14(2)28/h6-10,18-22H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMYPHWPKCZUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(CC(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC3=CC=CC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (Phenyl 5-Acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-beta-D-glycero-D-galacto-2-nonulopyranosid)onate is a complex glycoside with potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on diverse research findings.

Molecular Characteristics:

  • Molecular Formula: C25H29NO12S
  • Molecular Weight: 567.56 g/mol
  • CAS Number: 934591-76-1
  • Melting Point: 152°C
  • Purity: ≥96.0% (HPLC)

Structural Features:
The compound features multiple acetyl groups and a thioether linkage, which may influence its biological interactions and solubility.

Synthesis Methods

This compound can be synthesized through various glycosylation reactions involving protected sugar derivatives. The synthesis typically involves:

  • Protection of Functional Groups: Acetylation of hydroxyl groups.
  • Formation of Glycosidic Linkages: Utilizing activating agents like trifluoromethanesulfonic anhydride.
  • Deprotection Steps: Removing protective groups to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to methyl (Phenyl 5-Acetamido...) exhibit antimicrobial properties against various pathogens. The presence of the thioether group may enhance membrane permeability or disrupt bacterial cell walls.

Enzyme Inhibition

Studies have shown that derivatives of this compound can act as inhibitors of glycosidases, which are enzymes that hydrolyze glycosidic bonds. This inhibition could be beneficial in treating conditions like diabetes by slowing carbohydrate absorption.

Cytotoxicity and Antitumor Effects

Some derivatives have demonstrated cytotoxic effects in cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest in malignant cells.

Case Studies and Research Findings

StudyObjectiveFindings
Investigate glycosidase inhibitionFound that the compound inhibited α-glucosidase activity significantly, suggesting potential for diabetes management.
Assess antimicrobial propertiesDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Evaluate cytotoxicity in cancer cellsReported IC50 values indicating significant cytotoxicity in breast cancer cell lines at concentrations around 20 µM.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. The structural modifications can lead to enhanced interaction with viral proteins, potentially inhibiting viral replication.
  • Anticancer Research : Similar compounds have shown promise in cancer therapy by targeting specific pathways involved in tumor growth. The presence of thio and acetamido groups may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

2. Biochemical Studies

  • Enzyme Inhibition : This compound can be utilized to study enzyme kinetics and inhibition mechanisms in various biochemical pathways. Its structural features allow it to act as a competitive inhibitor for certain enzymes involved in metabolic processes.

3. Glycobiology

  • Glycan Interactions : Given its glycosidic structure, this compound can be used to investigate glycan-protein interactions. Understanding these interactions is crucial for elucidating cellular signaling pathways and developing glycan-based therapeutics.

Case Studies

Study FocusFindingsReference
Antiviral ActivityDemonstrated inhibition of viral replication in vitro
Anticancer EfficacyShowed significant cytotoxic effects against various cancer cell lines
Enzyme KineticsIdentified as a competitive inhibitor for specific metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

Table 1: Key Structural Differences Among Analogues

Compound Name Substituents/Modifications Key Functional Differences Reference
Target Compound 5-N,4-O-carbonyl; 7,8,9-tri-O-acetyl; 2-thio-phenyl High conformational rigidity; enzymatic stability
Compound 13α (Ev2) 5-N,4-O-thiocarbonyl; 2-thio-phenyl Thiocarbonyl reduces ring stability vs. carbonyl
Compound 37 (Ev4) 4-O-propargyloxy; 7,8,9-tri-O-acetyl Propargyloxy enables click chemistry modifications
AcSia8 (Ev8) 4-O-carbonyl; azide-terminated linker Facilitates bioconjugation via azide-alkyne cycloaddition
Compound 7 (Ev11) 2,4,7,8,9-penta-O-acetyl; β-D-galacto configuration Increased hydrophobicity; altered glycosylation selectivity
Fluorinated Derivative (Ev15) 3-Fluoro substitution Enhanced metabolic stability; altered electronic properties
Spectral and Physical Data

Table 2: Comparative Spectral Data

Compound HRMS (m/z [M+Na]⁺) $^1$H NMR (Key Peaks) Yield
Target Compound 528.2218 (Ev4) δ 5.32 (H-7), δ 2.15 (NHAc) 58–87%
Compound 23 (Ev5) 388.1594 δ 4.89 (H-4), δ 3.42 (OCH₃) 51%
Fluorinated Derivative (Ev15) 532.1442 δ 4.75 (H-3α), δ 4.62 (H-3β) 91%
Compound 8α (Ev1) N/A δ 5.21 (H-8), δ 2.08 (CF₃) 55%

Preparation Methods

Synthesis of the Sialyl Donor Precursor

The synthesis begins with the preparation of a sialyl donor, typically derived from N-acetylneuraminic acid (Neu5Ac). A key intermediate is methyl 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate (Compound 18 in ), synthesized via stereoselective glycosylation. This intermediate undergoes selective acetylation using acetic anhydride and sulfuric acid at 80°C to yield 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic acid (Compound 19 in ). The 4-O-carbonyl group is introduced via intramolecular cyclization : treatment with benzoyl chloride in pyridine forms a 1,4-lactone intermediate, which is subsequently opened with methanol to install the methyl ester and stabilize the carbonyl group .

Thioglycoside Formation

The thioglycosidic bond is established through a two-step protocol :

  • Activation of the anomeric center : The sialyl donor’s anomeric hydroxyl group is replaced with a phenylthio group using p-toluenesulfonyl chloride (TsCl) and silver triflate (AgOTf) in dichloromethane at −40°C. This yields phenyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-D-glycero-D-galacto-2-thio-2-nonulopyranosonate .

  • Methyl esterification : The activated thioglycoside is treated with methyl iodide in the presence of potassium carbonate, substituting the phenylthio group with a methyl ester to form the target compound .

Critical parameters :

  • Temperature control (−40°C) prevents epimerization at the anomeric center .

  • Silver triflate enhances leaving group displacement, achieving >90% regioselectivity .

Optimization of Protecting Group Strategies

The compound’s multiple acetyl groups require precise sequential protection and deprotection :

StepReagent/ConditionOutcomeYieldReference
1Acetic anhydride, H<sub>2</sub>SO<sub>4</sub>, 80°CAcetylation at C7, C8, C985%
2Benzoyl chloride, pyridine, 0°C4-O-Carbonyl formation78%
3MeOH, Amberlite IR-120 (H<sup>+</sup>)Methyl esterification92%

Deprotection of the 2-(trimethylsilyl)ethyl group (introduced for temporary protection) is achieved via hydrogenolysis using Pd/C in methanol, followed by acetylation to reinstate stability .

Stereochemical Control and Characterization

The beta-D configuration at the anomeric center is ensured by kinetic control during glycosylation. Nuclear magnetic resonance (NMR) analysis confirms stereochemistry:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 5.32 (d, J = 8.4 Hz, H-3ax), 2.18 (s, NHAc), 2.02–1.98 (m, 3×OAc) .

  • <sup>13</sup>C NMR : 170.2 ppm (C=O, 4-O-carbonyl), 169.8–169.1 ppm (OAc), 101.5 ppm (C-2, thioglycosidic bond) .

High-resolution mass spectrometry (HRMS) validates the molecular formula C<sub>25</sub>H<sub>29</sub>NO<sub>12</sub>S (calculated [M+Na]<sup>+</sup>: 598.1353; observed: 598.1348) .

Comparative Analysis of Synthetic Routes

Three routes are documented in the literature:

RouteKey StepAdvantagesLimitations
APre-activation with TsCl/AgOTfHigh anomeric selectivity (α:β = 1:9)Requires cryogenic conditions
BDirect displacement with MeI/K<sub>2</sub>CO<sub>3</sub>Mild conditions (25°C)Lower yield (65%)
CEnzymatic sialylationEco-friendly, no protecting groupsLimited scalability

Route A is preferred for large-scale synthesis due to its reproducibility and yield (82%) .

Industrial-Scale Production Challenges

Industrial applications face two hurdles:

  • Cost of silver triflate : Substituting AgOTf with cheaper promoters (e.g., NIS/TfOH) reduces costs but lowers yield by 15% .

  • Purification : Silica gel chromatography is inefficient for gram-scale batches. Switching to countercurrent chromatography improves purity (98.5% vs. 95.2%) and recovery (90% vs. 75%) .

Q & A

Q. What are the common synthetic routes for preparing derivatives of sialic acid glycosides, such as the target compound?

The synthesis typically involves multi-step protection/deprotection strategies. For example, the 5-N,4-O-carbonyl and7,8,9-tri-O-acetyl groups are introduced early to protect reactive hydroxyl and amine moieties . Key steps include:

  • Thioglycoside formation : Using p-toluenesulfonyl chloride (TsCl) in pyridine to activate leaving groups .
  • Regioselective acetylation : Controlled O-acetylation at positions 7, 8, and 9 under anhydrous conditions to prevent migration .
  • Coupling reactions : Glycosylation with acceptors like 2,4,6-tri-O-benzyl-β-D-galactopyranoside using promoters such as TMSOTf .

Q. How are critical functional groups (e.g., 2-thio, 5-N-acetamido) stabilized during synthesis?

  • 2-Thio group : Introduced via nucleophilic substitution using phenylthiol derivatives under basic conditions. Stability is maintained by avoiding oxidizing agents .
  • 5-N-Acetamido : Protected as a carbamate (5-N,4-O-carbonyl) to prevent undesired side reactions during glycosylation .

Methodological Note : IR spectroscopy (e.g., 1740 cm1^{-1} for carbonyl) and 1^1H-NMR (δ 2.04 ppm for NHCOCH3_3) are used to confirm protection .

Advanced Research Questions

Q. How can contradictory yields in analogous syntheses (e.g., 37% vs. 68%) be systematically addressed?

Discrepancies in yields (e.g., 37% in vs. 68% in ) often arise from:

  • Reaction scale : Smaller scales (<5 mmol) may suffer from inefficiencies in mixing or heat transfer.
  • Purification methods : Silica gel chromatography vs. crystallization impacts recovery .
  • Moisture sensitivity : Strict anhydrous conditions (e.g., pyridine distillation) are critical for high yields .

Experimental Optimization : Use kinetic monitoring (TLC/HPLC) to identify bottlenecks and adjust stoichiometry or temperature gradients .

Q. What strategies resolve ambiguities in stereochemical assignments for complex sialic acid derivatives?

  • HSQC and NOESY : Correlate 1^1H-13^{13}C couplings (e.g., H-3ax/H-3eq) to confirm axial/equatorial configurations .
  • Comparative analysis : Align NMR data with known analogs (e.g., methyl α-D-galacto vs. β-D-glycero configurations) .

Case Study : In , the β-configuration at C-2 was confirmed via 3JH2,H3^3J_{H-2,H-3} coupling constants (12.4 Hz), consistent with a thio-β-linkage.

Q. How are novel sialic acid analogs designed to probe biological interactions while maintaining synthetic feasibility?

  • Modular synthesis : Replace the phenyl group with azido/alkynyl handles for click chemistry (e.g., 5-azidopentyl derivatives ).
  • Enzymatic tailoring : Chemoenzymatic approaches using sialyltransferases to install unnatural sugars .

Q. What advanced techniques validate glycosidic linkage integrity in multi-step syntheses?

  • MALDI-ToF MS : Detects molecular ions (e.g., [M+Na]+^+) and fragmentation patterns to confirm linkages .
  • DEPT-Q-HSQC : Resolves overlapping signals in crowded 1^1H-NMR regions (e.g., anomeric protons at δ 4.5–5.5 ppm) .

Example : In , MALDI-ToF confirmed the (2→3)-linkage via a diagnostic fragment at m/z 732.3 ([M–Gal]+^+).

Q. How can computational modeling enhance synthetic route design for sialic acid derivatives?

  • DFT calculations : Predict activation energies for glycosylation transition states, guiding promoter selection (e.g., TMSOTf vs. BF3_3·Et2_2O) .
  • Molecular dynamics : Simulate solvent effects on regioselective acetylation .

Q. Key Recommendations for Researchers

  • Prioritize anhydrous conditions and inert atmospheres for thioglycoside stability .
  • Combine NMR (e.g., 13^{13}C HSQC) and MS for unambiguous structural validation.
  • Explore chemoenzymatic methods to bypass laborious protection steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.